molecular formula C16H12Cl3N5OS B13864715 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide

Cat. No.: B13864715
M. Wt: 428.7 g/mol
InChI Key: HOCAWBDNTLGQEM-UHFFFAOYSA-N
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Description

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine moiety: This step involves the coupling of the thiazole intermediate with a chlorinated pyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Final amide formation: The final step involves the reaction of the intermediate with a dichlorinated aniline derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: The chloro groups in the pyrimidine and phenyl rings can undergo nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agricultural Chemistry: The compound could be used as a pesticide or herbicide, given its potential biological activity.

    Materials Science: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3-chloro-2-methylphenyl)thiazole-5-carboxamide
  • 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-ethylphenyl)thiazole-5-carboxamide

Uniqueness

The uniqueness of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its performance for specific applications.

Properties

Molecular Formula

C16H12Cl3N5OS

Molecular Weight

428.7 g/mol

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(3,6-dichloro-2-methylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H12Cl3N5OS/c1-7-9(17)3-4-10(18)14(7)24-15(25)11-6-20-16(26-11)23-13-5-12(19)21-8(2)22-13/h3-6H,1-2H3,(H,24,25)(H,20,21,22,23)

InChI Key

HOCAWBDNTLGQEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)Cl)Cl)Cl

Origin of Product

United States

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